Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dimethyl-5-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxylate
- Ethyl 2,6-dimethyl-5-(1,3,4-triazol-2-yl)pyridine-3-carboxylate
- Ethyl 2,6-dimethyl-5-(1,2,4-oxadiazol-3-yl)pyridine-3-carboxylate
Uniqueness
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-4-17-12(16)10-5-9(7(2)14-8(10)3)11-15-13-6-18-11/h5-6H,4H2,1-3H3 |
InChI Key |
NOVPMLINAMKHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=CO2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.